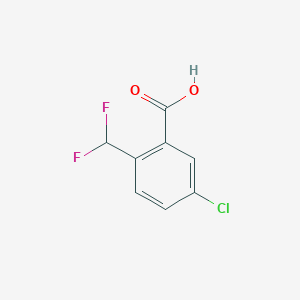

5-Chloro-2-(difluoromethyl)benzoic acid

Descripción

5-Chloro-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol . This compound is characterized by the presence of a chloro group and a difluoromethyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research due to its unique properties .

Propiedades

IUPAC Name |

5-chloro-2-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBCRDIQYKBTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the halogenation of 2-(difluoromethyl)benzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-(difluoromethyl)benzoic acid may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-(difluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 5-amino-2-(difluoromethyl)benzoic acid and 5-thio-2-(difluoromethyl)benzoic acid.

Oxidation Reactions: Products include 5-chloro-2-(difluoromethyl)benzoate salts.

Reduction Reactions: Products include 5-chloro-2-(difluoromethyl)benzyl alcohol.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Chloro-2-(difluoromethyl)benzoic acid serves as a valuable building block in the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it useful in creating pharmaceuticals and agrochemicals.

The compound has been studied for its potential biological activities, particularly in relation to its interactions with biomolecules. Its difluoromethyl group enhances lipophilicity and metabolic stability, which can influence its pharmacological properties.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 0.5 |

Pharmaceutical Development

5-Chloro-2-(difluoromethyl)benzoic acid is explored as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been evaluated for their therapeutic effects against diseases such as cancer and bacterial infections.

Case Study: Antiviral Activity

A study evaluated the antiviral activity of derivatives synthesized from 5-Chloro-2-(difluoromethyl)benzoic acid against viral pathogens. The results indicated that certain modifications to the structure significantly enhanced antiviral efficacy compared to standard treatments.

Agrochemicals

The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides. Its effectiveness in controlling various plant pathogens makes it a candidate for further development in agricultural applications.

Specialty Chemicals

In industrial settings, 5-Chloro-2-(difluoromethyl)benzoic acid is used in the production of specialty chemicals that require precise chemical properties for specific applications.

Safety and Toxicity Profile

While exploring its applications, it is crucial to consider the safety profile of 5-Chloro-2-(difluoromethyl)benzoic acid. Toxicity studies have indicated that while certain concentrations may exhibit antimicrobial activity, higher doses could lead to cytotoxic effects on mammalian cells. Continuous research is needed to establish safe usage levels for both laboratory and industrial applications.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-(difluoromethyl)benzoic acid

- 5-Chloro-2,4-difluorobenzoic acid

- 5-Chloro-2-formyl-benzoic acid

Uniqueness

5-Chloro-2-(difluoromethyl)benzoic acid is unique due to the specific positioning of the chloro and difluoromethyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

5-Chloro-2-(difluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

5-Chloro-2-(difluoromethyl)benzoic acid is characterized by the presence of a difluoromethyl group (-CF2H) and a chlorine atom on the benzene ring. The introduction of fluorine atoms typically enhances the lipophilicity and metabolic stability of organic compounds, which can increase their biological activity compared to non-fluorinated analogs .

The biological activity of 5-Chloro-2-(difluoromethyl)benzoic acid is influenced by its electrophilic nature, which allows it to interact with various biological targets. Fluorinated compounds often exhibit enhanced binding affinity to enzymes and receptors due to their unique electronic properties .

Structure-Activity Relationships (SAR)

Research indicates that the substitution pattern on the aromatic ring significantly affects the biological activity of benzoic acid derivatives. For instance, the introduction of electron-withdrawing groups like chlorine and difluoromethyl can modulate the compound's interaction with biological targets, potentially enhancing its efficacy against specific pathways .

Table 1: Summary of Structure-Activity Relationships

| Compound | Substituents | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 5-Chloro-2-(difluoromethyl)benzoic acid | Cl, -CF2H | Moderate anti-inflammatory | 20-30 |

| 3-Chloro-4-(trifluoromethyl)benzoic acid | Cl, -CF3 | High anti-inflammatory | 10 |

| 2-Bromo-5-(trifluoromethyl)benzoic acid | Br, -CF3 | Low anti-inflammatory | >50 |

Biological Studies and Findings

In vitro studies have shown that 5-Chloro-2-(difluoromethyl)benzoic acid exhibits anti-inflammatory properties. It was found to inhibit lipopolysaccharide-induced NF-kB activation in macrophages, suggesting a potential mechanism for its anti-inflammatory effects .

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of various benzoic acid derivatives, including 5-Chloro-2-(difluoromethyl)benzoic acid. The results indicated that this compound significantly reduced NF-kB activation at concentrations ranging from 20 to 30 µM, demonstrating its potential as a therapeutic agent in inflammatory diseases .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of 5-Chloro-2-(difluoromethyl)benzoic acid has not been extensively studied; however, similar fluorinated compounds have shown improved absorption, distribution, metabolism, and excretion (ADMET) properties due to their lipophilicity. The difluoromethyl group is expected to enhance membrane permeability while maintaining metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.